6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . It is a white solid used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like palonosetron hydrochloride .
Preparation Methods
The synthesis of 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves several steps. One common method includes the following steps :
Starting Material: The reaction begins with a compound (2) weighing 1.8 g (6.3 mmol).
Solvent: 15 mL of diethyl ether is added to the reaction flask.
Reagent: 220 g of polyphosphoric acid (PPA) is added while stirring.
Reaction Conditions: The mixture is heated to 90°C to evaporate the diethyl ether and stirred at 90°C for 4 hours.
Workup: The reaction mixture is cooled and poured into ice water. The product is extracted with ethyl acetate three times.
Purification: The combined ethyl acetate layers are washed with saturated sodium carbonate solution, acidified with 10% hydrochloric acid, and extracted again with ethyl acetate. The ethyl acetate layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Chemical Reactions Analysis
6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its role as an intermediate in drug synthesis. In the case of palonosetron hydrochloride, it contributes to the drug’s ability to block serotonin receptors in the brain, preventing nausea and vomiting . The molecular targets and pathways involved include the serotonin (5-HT3) receptors .
Comparison with Similar Compounds
6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be compared with similar compounds such as:
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound lacks the bromine atom and has different reactivity and applications.
Other Brominated Naphthalenes: These compounds may have different positions of bromine substitution, leading to varied chemical properties and applications.
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9BrO3/c12-6-1-2-7-8(11(14)15)3-4-10(13)9(7)5-6/h1-2,5,8H,3-4H2,(H,14,15) |
InChI Key |
AWOQSFPDEFSSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1C(=O)O)C=CC(=C2)Br |
Origin of Product |
United States |
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